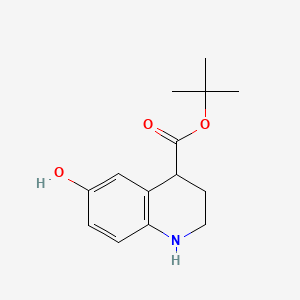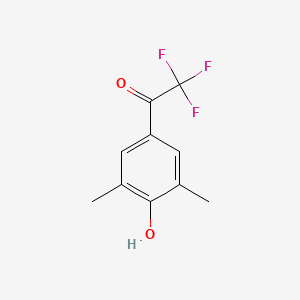
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high stability and bioavailability, which make them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one typically involves the introduction of a trifluoromethyl group into the organic molecule. One common method is the reaction of 4-hydroxy-3,5-dimethylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(4-oxo-3,5-dimethylphenyl)ethan-1-one.
Reduction: Formation of 2,2,2-trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in drug development due to its stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
Uniqueness
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The dimethyl substitution on the phenyl ring further enhances its stability and reactivity compared to similar compounds .
特性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-5-3-7(4-6(2)8(5)14)9(15)10(11,12)13/h3-4,14H,1-2H3 |
InChIキー |
ADPSHNJUWHJGLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



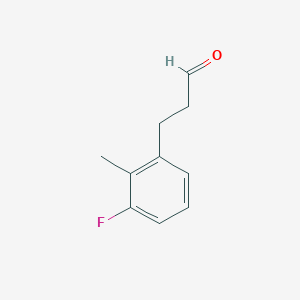
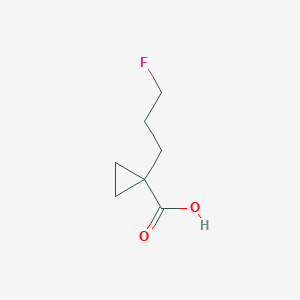
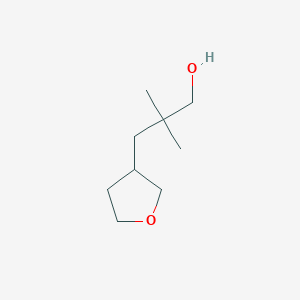
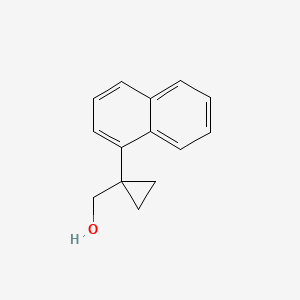
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
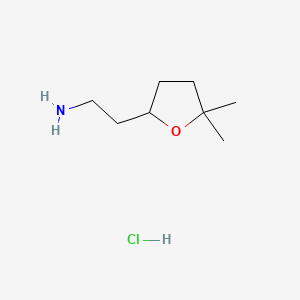

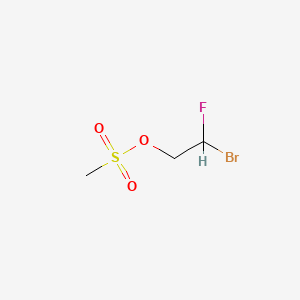

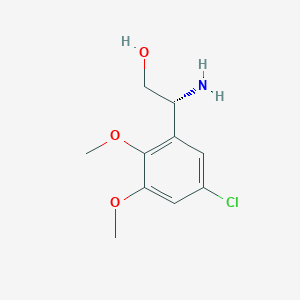
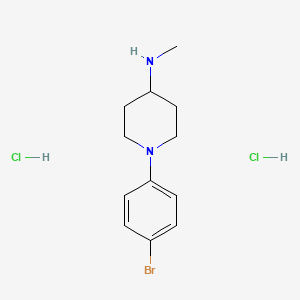
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)
